2,4,5-Trimethoxybenzophenone
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Overview
Description
2,4,5-Trimethoxybenzophenone is an organic compound with the molecular formula C16H16O4 It is a derivative of benzophenone, characterized by the presence of three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. In this process, 1,2,4-trimethoxybenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of deep eutectic solvents (DES) as catalytic systems has been explored to enhance the efficiency and environmental friendliness of the process. DES such as choline chloride-zinc chloride ([ChCl][ZnCl2]2) have shown promising results in achieving high yields and recyclability .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
2,4,5-Trimethoxybenzophenone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethoxybenzophenone involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors like combretastatin .
Comparison with Similar Compounds
2-Amino-3,4,5-Trimethoxybenzophenone: Exhibits similar tubulin polymerization inhibition properties.
4’,6-Dihydroxy-2,3’,4-Trimethoxybenzophenone: Another derivative with potential antitumor activity.
Uniqueness: 2,4,5-Trimethoxybenzophenone stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to inhibit tubulin polymerization with high potency makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
36897-00-4 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
phenyl-(2,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O4/c1-18-13-10-15(20-3)14(19-2)9-12(13)16(17)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
CWXBRVFPEIGVSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
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